molecular formula C15H17N3O4S B14265962 5-(Diethylamino)-2-(4-nitrobenzene-1-sulfonyl)penta-2,4-dienenitrile CAS No. 137910-65-7

5-(Diethylamino)-2-(4-nitrobenzene-1-sulfonyl)penta-2,4-dienenitrile

Cat. No.: B14265962
CAS No.: 137910-65-7
M. Wt: 335.4 g/mol
InChI Key: SQMRUOYMQQUULL-UHFFFAOYSA-N
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Description

5-(Diethylamino)-2-(4-nitrobenzene-1-sulfonyl)penta-2,4-dienenitrile is a complex organic compound that features a combination of functional groups, including a diethylamino group, a nitrobenzene sulfonyl group, and a penta-2,4-dienenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylamino)-2-(4-nitrobenzene-1-sulfonyl)penta-2,4-dienenitrile typically involves multi-step organic reactions. The starting materials might include diethylamine, 4-nitrobenzenesulfonyl chloride, and penta-2,4-dienenitrile. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: Formation of 5-(Diethylamino)-2-(4-aminobenzene-1-sulfonyl)penta-2,4-dienenitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

Medicine

The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the production of dyes, pigments, or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(Diethylamino)-2-(4-nitrobenzene-1-sulfonyl)penta-2,4-dienenitrile would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Diethylamino)-2-(4-aminobenzene-1-sulfonyl)penta-2,4-dienenitrile
  • 5-(Diethylamino)-2-(4-methylbenzene-1-sulfonyl)penta-2,4-dienenitrile

Uniqueness

The presence of the nitrobenzene sulfonyl group in 5-(Diethylamino)-2-(4-nitrobenzene-1-sulfonyl)penta-2,4-dienenitrile makes it unique compared to its analogs

Properties

CAS No.

137910-65-7

Molecular Formula

C15H17N3O4S

Molecular Weight

335.4 g/mol

IUPAC Name

5-(diethylamino)-2-(4-nitrophenyl)sulfonylpenta-2,4-dienenitrile

InChI

InChI=1S/C15H17N3O4S/c1-3-17(4-2)11-5-6-15(12-16)23(21,22)14-9-7-13(8-10-14)18(19)20/h5-11H,3-4H2,1-2H3

InChI Key

SQMRUOYMQQUULL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C=CC=C(C#N)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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